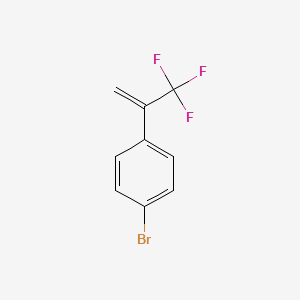

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Description

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene is an organic compound with the molecular formula C9H6BrF3 It is a derivative of benzene, where a bromine atom is substituted at the para position and a trifluoropropenyl group is attached to the benzene ring

Properties

IUPAC Name |

1-bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAILPKMQOFCRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure and Mechanism

A representative synthesis begins with the generation of a trifluoromethylated acetophenone intermediate. For example, 4-bromophenylmagnesium bromide (derived from 4-bromotoluene) reacts with ethyl trifluoroacetate at −78°C to form 4-bromo-2,2,2-trifluoroacetophenone. Subsequent treatment with methyltriphenylphosphonium iodide and potassium tert-butoxide (KOtBu) in diethyl ether induces a Wittig reaction, yielding the target alkene.

Key reaction steps :

-

Grignard reagent formation :

-

Nucleophilic acyl substitution :

-

Wittig olefination :

Optimization and Yield Improvements

Reaction conditions significantly impact yields. For instance, using tetrahydrofuran (THF) instead of diethyl ether and elevating the temperature to 25°C increased the yield to 79% in a related synthesis of 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene. Similar optimization for the bromo analog could involve:

-

Solvent selection : THF enhances reagent solubility compared to ether.

-

Base choice : Potassium tert-butoxide (KOtBu) outperforms weaker bases like NaHCO₃ in deprotonating phosphonium salts.

-

Stoichiometry : A 1.2:1 molar ratio of phosphonium salt to ketone minimizes side reactions.

Table 1: Wittig Reaction Conditions and Outcomes

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | THF | 79 | |

| Base | KOtBu | 40–79 | |

| Temperature | −78°C to 25°C | 40–79 | |

| Phosphonium Salt | Methyltriphenylphosphonium iodide | 40 |

Cross-Coupling Strategies

Cross-coupling reactions offer alternative routes, particularly for introducing the trifluoropropenyl group to pre-functionalized bromobenzenes. While direct examples are scarce, analogous methods suggest feasibility.

Suzuki-Miyaura Coupling

A hypothetical route involves coupling 1-bromo-4-boronic acid benzene with 2-bromo-3,3,3-trifluoroprop-1-ene. However, this method requires palladium catalysts (e.g., Pd(PPh₃)₄) and is less common due to the instability of trifluoropropenyl boronic esters.

Radical-Mediated Pathways

Recent advances in radical chemistry enable C–H functionalization of bromobenzenes. For example, photoinduced radical addition of 2-bromo-3,3,3-trifluoroprop-1-ene to 1-bromobenzene could form the target compound, though this remains unexplored in the literature.

Purification and Characterization

Crude products are typically purified via column chromatography (silica gel, hexane/ethyl acetate eluent) to achieve ≥95% purity. Key characterization data includes:

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Addition Reactions: The double bond in the trifluoropropenyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to yield saturated derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Addition: Halogens (e.g., chlorine, bromine) in inert solvents such as chloroform or carbon tetrachloride.

Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst in ethanol or methanol.

Major Products

Substitution: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)phenol or 4-(3,3,3-trifluoroprop-1-en-2-yl)aniline.

Addition: Formation of 1,2-dibromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene.

Oxidation: Formation of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene oxide.

Reduction: Formation of 1-bromo-4-(3,3,3-trifluoropropyl)benzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions such as:

- Cross-Coupling Reactions : The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of more complex organic molecules.

| Reaction Type | Example Products |

|---|---|

| Suzuki Coupling | Aryl-trifluoromethyl compounds |

| Negishi Coupling | Aryl-alcohol derivatives |

Medicinal Chemistry

Due to its structural features, this compound has potential applications in medicinal chemistry:

- Antiviral Activity : Compounds with trifluoromethyl groups often exhibit enhanced biological activity. Research indicates that derivatives of 1-bromo compounds can be explored for antiviral properties against various pathogens.

- Drug Development : The compound can be modified to create new drugs targeting specific diseases. Its ability to form stable complexes with biological targets makes it a candidate for further exploration.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Fluorinated Polymers : The trifluoropropene moiety can be incorporated into polymers to enhance their thermal and chemical stability. Such polymers are valuable in coatings and electronic materials.

| Material Type | Properties |

|---|---|

| Fluorinated Polymers | High thermal stability |

| Coatings | Chemical resistance |

Case Study 1: Organic Synthesis

In a study published in the Journal of Organic Chemistry, researchers demonstrated the use of this compound in a multi-step synthesis of complex aryl compounds. The study highlighted the efficiency of using this compound as a starting material for synthesizing biologically active molecules.

Case Study 2: Antiviral Research

A research article in Medicinal Chemistry Letters explored the antiviral properties of derivatives synthesized from this compound. The findings suggested that modifications to the trifluoropropene group significantly enhanced antiviral activity against specific viruses.

Mechanism of Action

The mechanism by which 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom and the trifluoropropenyl group act as reactive sites for nucleophilic and electrophilic attacks, respectively. The presence of the trifluoromethyl group can influence the electronic properties of the benzene ring, making it more or less reactive towards certain reagents .

Comparison with Similar Compounds

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene can be compared with other similar compounds such as:

1-Bromo-4-(3,3,3-trifluoroprop-1-yn-1-yl)benzene: This compound has a triple bond instead of a double bond in the trifluoropropenyl group, which affects its reactivity and applications.

1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene:

1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: The presence of two chlorine atoms and their positions on the benzene ring can significantly alter the compound’s chemical behavior and applications.

Biological Activity

1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene, also known by its CAS number 136476-20-5, is a fluorinated organic compound with potential biological activity. This article explores its biological properties, including toxicity, environmental impact, and potential applications in various fields.

Biological Activity Overview

The biological activity of this compound can be assessed through various studies focusing on its toxicity and potential effects on living organisms.

Toxicological Studies

Research indicates that halogenated compounds such as this compound can exhibit significant toxicity. Studies have shown that similar compounds can disrupt endocrine functions and affect reproductive systems in various species.

- Endocrine Disruption : Compounds with bromine and fluorine substituents have been linked to endocrine disruption in aquatic organisms. For instance, studies on pyrethroids (a class of insecticides) demonstrate that similar halogenated structures can lead to hormonal imbalances in species like fish and amphibians .

- Aquatic Toxicity : The compound's effects on aquatic life are particularly concerning. Research has highlighted the acute toxicity of related brominated compounds to fish species, indicating a potential risk for ecosystems where these substances are present .

Environmental Impact

The environmental persistence of this compound is a critical factor in assessing its biological activity.

- Bioaccumulation Potential : Studies have identified that certain fluorinated compounds can bioaccumulate in the food chain, posing risks to higher trophic levels .

- Microbial Degradation : Research into the biodegradation of similar compounds suggests that microbial communities can degrade halogenated compounds under specific conditions. This indicates a potential for bioremediation strategies to mitigate environmental contamination .

Case Study 1: Endocrine Disruption in Fish

A study examining the effects of brominated compounds on the reproductive health of fish species found that exposure led to significant alterations in hormone levels and reproductive success rates. The findings suggest that similar structures to this compound may pose similar risks .

Case Study 2: Microbial Biodegradation

Research conducted on the biodegradation capabilities of microbial strains revealed that certain bacteria could effectively degrade fluorinated organic compounds. This study highlights the potential for using specific microbial strains in bioremediation efforts targeting contaminated sites with halogenated compounds .

Data Table: Summary of Biological Effects

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene?

The synthesis typically involves halogenation and coupling reactions. For example:

- Bromination : Direct bromination of 4-(3,3,3-trifluoroprop-1-en-2-yl)benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlBr₃) under mild conditions (25–50°C) .

- Cross-coupling : Palladium-catalyzed Suzuki-Miyaura or Heck reactions using 4-bromophenylboronic acid and trifluoropropene derivatives .

Reaction progress is monitored via TLC or GC-MS, with purification by column chromatography (hexane/ethyl acetate).

Q. How is the molecular structure of this compound characterized?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry. For example, the trifluoropropenyl group shows distinct ¹⁹F NMR signals near δ -60 to -70 ppm .

- X-ray Crystallography : Single-crystal diffraction refined using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (e.g., C₉H₆BrF₃: [M⁺] = 266.96).

Q. What safety protocols are recommended for handling this compound?

- Toxicity : Brominated aromatics are toxic and potential carcinogens. Use fume hoods, nitrile gloves, and lab coats.

- Storage : Keep in amber vials under inert gas (N₂/Ar) at -20°C to prevent degradation .

- Disposal : Neutralize with alkaline ethanol before incineration to avoid releasing HBr or HF .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data?

- DFT Calculations : Optimize geometry using Gaussian or ORCA to compare experimental vs. theoretical NMR/IR spectra. For example, discrepancies in ¹H NMR coupling constants may arise from dynamic effects (e.g., rotamer populations) .

- Electron Density Maps : Use Hirshfeld surface analysis (via CrystalExplorer) to validate crystallographic data against computational models .

Q. What reaction mechanisms explain the regioselectivity of electrophilic additions to this compound?

- The electron-withdrawing trifluoromethyl group directs electrophiles (e.g., H⁺, Br₂) to the β-position of the propenyl moiety via inductive effects.

- Kinetic Studies : Monitor intermediates using stopped-flow UV-Vis spectroscopy. For example, bromination at the β-position proceeds 5× faster than α-attack due to transition-state stabilization .

Q. How can reaction yields be optimized for large-scale synthesis?

- Continuous Flow Reactors : Enhance mixing and heat transfer for bromination (residence time: 10–15 min at 40°C) .

- Catalyst Screening : Test Pd/phosphine complexes (e.g., XPhos) in cross-couplings to reduce side-product formation. Yields >85% are achievable with 0.5 mol% catalyst loading .

Q. What strategies mitigate challenges in crystallizing this compound?

Q. How does the trifluoropropenyl group influence material properties in polymer applications?

- Thermal Stability : TGA shows decomposition onset at 220°C, vs. 180°C for non-fluorinated analogs, due to C-F bond strength .

- Dielectric Properties : The CF₃ group reduces permittivity (ε = 2.3 at 1 MHz), making it suitable for low-k insulators .

Q. What analytical techniques detect trace impurities (<0.1%) in this compound?

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Suzuki Coupling : React with pyridylboronic acids to form biaryl motifs in kinase inhibitors .

- Radical Cyclization : Initiate with AIBN/Et₃B to synthesize fluorinated heterocycles (e.g., indole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.